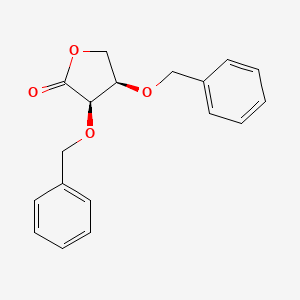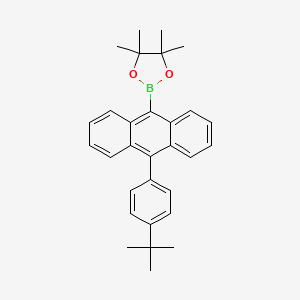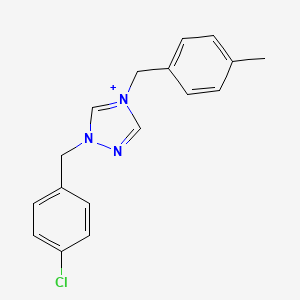![molecular formula C14H23N B13367362 1'-Methylspiro[adamantane-2,3'-pyrrolidine]](/img/structure/B13367362.png)
1'-Methylspiro[adamantane-2,3'-pyrrolidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Methylspiro[adamantane-2,3’-pyrrolidine] is a compound that features a unique spiro structure, combining the adamantane and pyrrolidine moieties. The adamantane structure is known for its rigidity and stability, while the pyrrolidine ring adds a degree of flexibility and reactivity. This combination makes 1’-Methylspiro[adamantane-2,3’-pyrrolidine] an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1’-Methylspiro[adamantane-2,3’-pyrrolidine] typically involves the reaction of adamantane derivatives with pyrrolidine under specific conditions. One common method includes the use of a halogenated adamantane derivative, which undergoes a nucleophilic substitution reaction with pyrrolidine. The reaction conditions often require a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods are designed to produce the compound in larger quantities while maintaining high purity and consistency.
Chemical Reactions Analysis
1’-Methylspiro[adamantane-2,3’-pyrrolidine] can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are often ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, especially when halogenated derivatives are used.
Scientific Research Applications
1’-Methylspiro[adamantane-2,3’-pyrrolidine] has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 1’-Methylspiro[adamantane-2,3’-pyrrolidine] exerts its effects is often related to its interaction with specific molecular targets. For instance, in antiviral applications, it may inhibit viral replication by interfering with viral proteins or enzymes. The compound’s rigid structure allows it to fit into specific binding sites, blocking the activity of these targets .
Comparison with Similar Compounds
1’-Methylspiro[adamantane-2,3’-pyrrolidine] can be compared with other adamantane derivatives, such as:
Amantadine: Known for its antiviral properties, particularly against influenza A.
Rimantadine: Similar to amantadine but with a different pharmacokinetic profile.
Memantine: Used in the treatment of Alzheimer’s disease due to its NMDA receptor antagonist activity.
These compounds share the adamantane core structure but differ in their additional functional groups and specific applications. 1’-Methylspiro[adamantane-2,3’-pyrrolidine] stands out due to its spiro configuration, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
1'-methylspiro[adamantane-2,3'-pyrrolidine] |
InChI |
InChI=1S/C14H23N/c1-15-3-2-14(9-15)12-5-10-4-11(7-12)8-13(14)6-10/h10-13H,2-9H2,1H3 |
InChI Key |
XUYCDONIELSCFK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1)C3CC4CC(C3)CC2C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13367280.png)
![1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13367283.png)
![6-(3,4-Dimethylbenzyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367291.png)
![6-(2,4-Dimethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367295.png)
![3-Oxo-2,3,4,5-tetrahydro-1H-imidazo[1,2-a]pyridin-4-ium chloride](/img/structure/B13367297.png)
![5,8-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B13367300.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367308.png)



![[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid](/img/structure/B13367335.png)
![3-Azaspiro[5.5]undecan-9-ol](/img/structure/B13367337.png)
![6-(3-Chlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367344.png)

